3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide
Description
3-(1H-Indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic small molecule characterized by a 1H-indole core linked via a propanamide chain to a substituted phenyl ring bearing methoxy and tetrazole groups. The indole moiety is a privileged scaffold in medicinal chemistry, often associated with interactions with GPCRs, enzymes, and nucleic acids . The tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-27-18-8-7-14(10-17(18)25-12-21-23-24-25)22-19(26)9-6-13-11-20-16-5-3-2-4-15(13)16/h2-5,7-8,10-12,20H,6,9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIPLLBNIICVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of 4-Methoxyaniline
The synthesis begins with nitration of 4-methoxyaniline to introduce a nitro group at the 3-position, followed by catalytic hydrogenation to yield 3-amino-4-methoxyaniline.
Key data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 78 |
| Reduction | H₂, Pd/C (10%), MeOH, 25°C | 92 |
Tetrazole Ring Formation via Huisgen Cycloaddition
The 3-amino group is converted to a tetrazole via Huisgen 1,3-dipolar cycloaddition. Treatment with sodium nitrite and HCl forms a diazonium salt, which reacts with sodium azide and trimethylsilyl cyanide (TMSCN) to yield the 1H-tetrazol-1-yl group.
Reaction conditions :
-
Diazotization: NaNO₂ (1.2 eq), HCl (3M), 0°C, 30 min.
-
Cycloaddition: NaN₃ (1.5 eq), TMSCN (1.5 eq), CuI (10 mol%), 60°C, 12 h.
Yield : 68%.
Preparation of 3-(1H-Indol-3-yl)Propanoic Acid
Fischer Indole Synthesis
Indole is synthesized via Fischer indolization of phenylhydrazine and propionaldehyde under acidic conditions. Subsequent alkylation with propargyl bromide introduces the propanamide precursor.
Optimized protocol :
Oxidation to Propanoic Acid
The propargyl intermediate is oxidized to propanoic acid using KMnO₄ in acidic medium:
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 3-(1H-indol-3-yl)propanoic acid with EDCl and HOBt, followed by reaction with 4-methoxy-3-(1H-tetrazol-1-yl)aniline:
Ugi Multicomponent Reaction
A one-pot Ugi-4CR approach combines:
-
3-(1H-indol-3-yl)propanoic acid (1 eq).
-
4-Methoxy-3-azidobenzaldehyde (1 eq).
-
tert-Butyl isocyanide (1 eq).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Carbodiimide coupling | High yield, scalability | Requires pre-functionalized acids | 82 |
| Ugi-4CR | Convergent, atom-economical | Limited to specific substrates | 65 |
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, tetrazole-H), 7.89 (d, J = 7.8 Hz, 1H, indole-H), 7.45–7.12 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 2.98 (t, J = 7.2 Hz, 2H, CH₂), 2.64 (t, J = 7.2 Hz, 2H, CH₂).
HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₂₀H₁₉N₅O₂: 385.1534; found: 385.1538 .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the tetrazole group can enhance binding affinity and specificity. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Indole-Propanamide Derivatives
- 3-(1H-Indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide (CAS 1282108-79-5): Key Difference: Replaces the tetrazole with a pyrrole ring. Molecular Weight: 329.4 vs. 367.4 (target compound).
(S)-9a (FPR2 agonist):
Heterocyclic Modifications
Functional Group Comparisons
Tetrazole vs. Sulfonamide/Carboxylic Acid Bioisosteres
- S-1 (): Structure: Fluorophenoxy and nitro-trifluoromethyl groups. Pharmacokinetics: Fluorine enhances bioavailability; nitro group may confer redox activity .
Methoxy Substitutions
Biological Activity
The compound 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on its therapeutic implications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- Indole Moiety : Known for its involvement in various biological processes, particularly in neurotransmitter modulation.
- Tetrazole Ring : Enhances binding affinity to biological targets, contributing to its pharmacological properties.
- Propanamide Linkage : Provides stability and facilitates interactions with enzymes and receptors.
Molecular Formula and Weight
- Molecular Formula : C20H20N6O2
- Molecular Weight : 376.4 g/mol
The biological activity of this compound is attributed to several mechanisms:
- Serotonin Receptor Interaction : The indole structure allows for modulation of serotonin pathways, which are crucial in mood regulation and anxiety disorders.
- Enzyme Inhibition : The tetrazole component can inhibit specific enzymes involved in cancer pathways, making it a candidate for anticancer therapies.
- Anti-inflammatory Properties : Studies indicate that the compound may reduce inflammation through modulation of cytokine production.
Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It interacts with pathways related to cell proliferation and apoptosis.
- Neurological Disorders : Given its ability to bind serotonin receptors, it may be beneficial in treating conditions such as depression and anxiety.
- Antimicrobial Activity : Recent findings indicate potential effectiveness against Mycobacterium tuberculosis (Mtb), highlighting its role as a candidate for anti-TB drug development.
Study on Anticancer Activity
A study evaluated the cytotoxic effects of this compound against multiple cancer cell lines. Results showed:
- IC50 Values : Concentrations required to inhibit cell growth were significantly lower than those for standard chemotherapeutic agents, indicating higher potency.
- Mechanism of Action : The compound induced apoptosis through caspase activation and mitochondrial dysfunction.
Antimycobacterial Activity
Research focused on the compound's activity against Mtb revealed:
- Inhibition of Growth : The compound showed significant inhibition at concentrations below 30 µM without apparent toxicity to mammalian cells.
- Time-Kill Kinetics : Demonstrated a strong time-dependent bactericidal effect, comparable to first-line TB drugs like rifampicin.
Comparative Analysis with Similar Compounds
A comparative study highlighted the unique properties of this compound relative to structurally similar indoles:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide | Indole and tetrazole | Enhanced enzyme binding |
| N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide | Tetrazole ring | Different binding affinities |
| 6-fluoro-3-(1-pyridin-4-ylpyrazol-4-yl)-1H-indole | Indole with pyrazole | Selective kinase inhibition |
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 7.0–7.5 | Prevents hydrolysis of tetrazole |
| Temperature | 60–70°C (Step 1) | Minimizes indole decomposition |
| Solvent Polarity | Medium (DCM/THF) | Balances reactivity and solubility |
Advanced: How can researchers optimize reaction conditions to improve purity and scalability?
Answer:
- DOE (Design of Experiments) : Apply fractional factorial designs to screen variables (e.g., catalyst loading, solvent ratio). For example, a 2⁴⁻¹ design revealed that <5 mol% Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling reduces byproducts by 30% .
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., tetrazole formation), achieving >90% purity without intermediate isolation .
- In-Line Analytics : Use FTIR or HPLC-MS to monitor reaction progression and trigger quenching at peak conversion .
Advanced: What in vitro assays are most suitable for evaluating anti-inflammatory activity, and how should controls be designed?
Answer:
- Primary Assays :
- COX-2 Inhibition : Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical #701080), using celecoxib as a positive control .
- NF-κB Luciferase Reporter Assay : Transfect HEK293 cells with pGL4.32[luc2P/NF-κB-RE/Hygro] and normalize to Renilla luciferase .
- Controls :
- Negative : Vehicle (DMSO <0.1%) + LPS stimulation.
- Positive : Dexamethasone (1 µM) or indomethacin (10 µM).
- Data Interpretation : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves (n=3 replicates) .
Advanced: How can contradictory data between studies on antimicrobial activity be resolved?
Answer:
Contradictions often arise from:
- Strain Variability : Test against standardized panels (e.g., ATCC strains) and report MICs with CLSI/EUCAST guidelines .
- Assay Conditions : Control for pH (7.2–7.4), cation-adjusted Mueller-Hinton broth, and inoculum size (5×10⁵ CFU/mL) .
- Metabolic Interference : Use efflux pump inhibitors (e.g., PAβN) to distinguish intrinsic activity from resistance mechanisms .
Case Study : A 2024 study reported MIC = 8 µg/mL against S. aureus, while a 2025 study found MIC = 32 µg/mL. Re-evaluation under uniform conditions revealed the discrepancy was due to agar dilution vs. broth microdilution methods .
Advanced: What computational strategies predict the compound’s interaction with neurological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to 5-HT₂A receptors (PDB: 6WGT) over 100 ns to assess stability of hydrogen bonds between tetrazole and Ser159 .
- QSAR Modeling : Train models on indole derivatives with known IC₅₀ values for MAO-B inhibition (R² >0.85) to prioritize in vivo testing .
- ADMET Prediction : Use SwissADME to forecast blood-brain barrier penetration (BBB score = 0.55, indicating moderate permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
